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Compound of Interest

Compound Name: GNF6702

Cat. No.: B607708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GNF6702 is a potent and selective inhibitor of the kinetoplastid proteasome, demonstrating

significant promise as a broad-spectrum anti-parasitic agent. This technical guide provides a

comprehensive overview of its chemical structure, properties, and the experimental

methodologies used in its characterization.

Chemical Structure and Identifiers
GNF6702 is a complex heterocyclic molecule. Its systematic IUPAC name is N-[4-fluoro-3-(6-

pyridin-2-yl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-

carboxamide.[2][4] The chemical structure and key identifiers are summarized below.
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Identifier Value

IUPAC Name

N-[4-fluoro-3-(6-pyridin-2-yl-[1][2][3]triazolo[1,5-

a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-

oxazole-5-carboxamide

Molecular Formula C22H16FN7O2

Molecular Weight 429.41 g/mol [1]

CAS Number 1799329-72-8[2]

SMILES
Cc1c(C(=O)Nc2ccc(F)c(c2)-c2nc3ncc(-

c4ccccn4)cn3n2)oc(C)n1

InChI

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-

12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-

10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-

11H,1-2H3,(H,27,31)

InChIKey WXZFCGRYVWYYTG-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key physicochemical properties of GNF6702 is presented in the following

table.

Property Value Reference

Appearance Off-white to light yellow solid
MedChemExpress Certificate

of Analysis

Melting Point 224 °C Nagle et al., 2020

Density (Predicted) 1.49 ± 0.1 g/cm³ ChemicalBook

pKa (Predicted) 10.34 ± 0.70 ChemicalBook

Mechanism of Action: Inhibition of the Kinetoplastid
Proteasome

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7614965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5161665/
https://www.researchgate.net/figure/Pharmacokinetic-Profile-of-Compound-1-in-Selected-Preclinical-Species_tbl2_342971192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5161665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614965/
https://www.benchchem.com/product/b607708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GNF6702 exerts its anti-parasitic activity by selectively inhibiting the proteasome of

kinetoplastids, a group of protozoan parasites that includes the causative agents of

leishmaniasis, Chagas disease, and sleeping sickness.[5] The proteasome is a critical cellular

machine responsible for protein degradation, and its inhibition leads to the accumulation of

damaged or misfolded proteins, ultimately causing parasite death.

GNF6702 is a non-competitive inhibitor that specifically targets the chymotrypsin-like activity of

the kinetoplastid 20S proteasome.[2][4] A key feature of GNF6702 is its remarkable selectivity

for the parasite proteasome over the mammalian counterpart, which contributes to its low

toxicity in host cells.[2][5]

The following diagram illustrates the ubiquitin-proteasome pathway and the inhibitory action of

GNF6702.
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Ubiquitin-Proteasome Pathway and GNF6702 Inhibition

Protein Ubiquitination

Proteasome Degradation

Target Protein

E1
(Ub-activating enzyme)

ATP

Polyubiquitinated Protein

Polyubiquitination

E2
(Ub-conjugating enzyme)

Ub

E3
(Ub ligase)

Ub

Ub

Ubiquitin

20S Proteasome
(Kinetoplastid)

Recognition & Unfolding
(19S Cap)

Degraded Peptides

Proteolysis
(Chymotrypsin-like activity)

GNF6702

Non-competitive
Inhibition

Click to download full resolution via product page

Caption: GNF6702 non-competitively inhibits the chymotrypsin-like activity of the kinetoplastid

20S proteasome.

Experimental Protocols
Synthesis of GNF6702
While the detailed, step-by-step synthesis protocol for GNF6702 is proprietary to the Genomics

Institute of the Novartis Research Foundation (GNF), the general synthetic strategy involved

the optimization of a phenotypic screening hit, GNF5343. This optimization focused on

improving metabolic stability and oral bioavailability, leading to the discovery of GNF6702. The
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synthesis likely involves a multi-step process culminating in the amide bond formation between

2,4-dimethyl-1,3-oxazole-5-carboxylic acid and 4-fluoro-3-(6-(pyridin-2-yl)-[1][2][3]triazolo[1,5-

a]pyrimidin-2-yl)aniline.

Structural Characterization
The definitive structure of GNF6702 was confirmed through a combination of standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

would have been used to elucidate the connectivity of atoms and the overall molecular

framework. A reported ¹H NMR spectrum was "consistent with the structure".

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been

employed to determine the precise molecular weight and elemental composition, confirming

the molecular formula.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the unambiguous three-

dimensional arrangement of atoms in the solid state.

Proteasome Inhibition Assay
The inhibitory activity of GNF6702 against the kinetoplastid proteasome can be assessed using

a biochemical assay that measures the chymotrypsin-like peptidase activity. A detailed protocol

is outlined below:

Objective: To determine the IC50 value of GNF6702 against the chymotrypsin-like activity of

the purified kinetoplastid 20S proteasome.

Materials:

Purified kinetoplastid 20S proteasome

Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM

DTT, 0.03% SDS)
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GNF6702 stock solution in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of GNF6702 in assay buffer.

Add a fixed concentration of the purified kinetoplastid 20S proteasome to each well of the

microplate.

Add the serially diluted GNF6702 or DMSO (vehicle control) to the wells.

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm,

Emission: ~460 nm).

Calculate the initial reaction rates for each inhibitor concentration.

Plot the percentage of inhibition against the logarithm of the GNF6702 concentration and fit

the data to a dose-response curve to determine the IC50 value.

The following workflow diagram illustrates the proteasome inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607708?utm_src=pdf-body
https://www.benchchem.com/product/b607708?utm_src=pdf-body
https://www.benchchem.com/product/b607708?utm_src=pdf-body
https://www.benchchem.com/product/b607708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Proteasome Inhibition Assay
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Caption: A generalized workflow for determining the IC50 of GNF6702 against the kinetoplastid

proteasome.

Quantitative Data
The following tables summarize key quantitative data for GNF6702, including its in vitro

potency and pharmacokinetic properties.
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Table 1: In Vitro Potency of GNF6702

Target Assay IC50 / EC50 (nM)

T. cruzi proteasome

(chymotrypsin-like)
Biochemical Assay 35[1]

L. donovani amastigotes Cell-based Assay 10

T. brucei bloodstream form Cell-based Assay 100

T. cruzi amastigotes Cell-based Assay 150

Human proteasome

(chymotrypsin-like)
Biochemical Assay > 10,000

Mammalian cells (e.g., 3T3) Cell-based Assay > 10,000

Table 2: Pharmacokinetic Properties of GNF6702 in Mice

Parameter Value Dosing

Oral Bioavailability (F) 25% 20 mg/kg

Plasma Clearance (CL) 30 mL/min/kg 5 mg/kg (IV)

Plasma Protein Binding High -

Conclusion
GNF6702 represents a significant advancement in the search for novel anti-parasitic therapies.

Its unique chemical structure confers potent and selective inhibitory activity against the

kinetoplastid proteasome. The data and experimental methodologies presented in this guide

provide a solid foundation for further research and development of GNF6702 and related

compounds as potential treatments for devastating parasitic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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